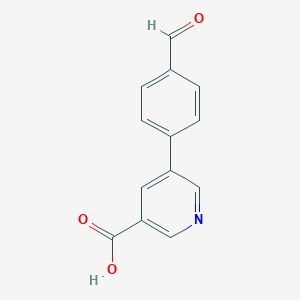

5-(4-甲酰苯基)烟酸

描述

5-(4-Formylphenyl)nicotinic acid is a chemical compound with the linear formula C13H9NO3 . It has a molecular weight of 227.22 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The molecular structure of 5-(4-Formylphenyl)nicotinic acid is represented by the InChI code1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) . The compound’s InChI key is HXYMSAUBDZGIRE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

5-(4-Formylphenyl)nicotinic acid is a white to yellow solid . It has a molecular weight of 227.22 . The compound’s InChI code is1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) , and its InChI key is HXYMSAUBDZGIRE-UHFFFAOYSA-N .

科学研究应用

烟酸受体和脂质调节

烟酸,B 族维生素的组成部分,已被确认为脂质调节的关键参与者。它主要以其降低脂肪组织中脂肪分解的能力而闻名,这一过程由激素敏感性甘油三酯脂肪酶的抑制介导。此作用涉及通过 Gi 蛋白介导的腺苷酸环化酶抑制来抑制环磷酸腺苷 (cAMP) 积累。值得注意的是,在脂肪组织中表达的孤儿 G 蛋白偶联受体,小鼠中的 PUMA-G 和人中的 HM74,已被识别为烟酸受体。这些受体与 Gi 介导的 cAMP 水平降低有关,并且在烟酸的降脂作用中发挥着至关重要的作用(Tunaru 等,2003)。

烟酸在除草剂开发中的应用

研究还集中在利用烟酸开发新型除草剂。一项研究合成了一系列衍生自烟酸的 N-(芳氧基甲氧基)-2-氯烟酰胺,揭示了一些对某些植物物种具有显着除草活性的化合物。这些发现表明,这些化合物的构效关系可能有助于创造新的除草剂来控制单子叶杂草(Yu 等,2021)。

工业生产和生态影响

烟酸的工业生产,主要是通过硝酸氧化 5-乙基-2-甲基吡啶,一直是由于环境影响而备受关注的话题。该过程产生一氧化二氮,一种强效温室气体。因此,考虑到绿色化学和环境可持续性的要求,越来越需要更生态友好的烟酸生产方法(Lisicki 等,2022)。

烟酸在血脂异常治疗中的应用

进一步的研究表明,烟酸用于治疗血脂异常,导致各种心血管危险因素正常化,包括升高高密度脂蛋白。分子机制涉及激活 Gi-G 蛋白偶联受体,特别是将 HM74 识别为烟酸的低亲和力受体,将 HM74A 识别为高亲和力受体。这一发现有助于开发用于治疗血脂异常的改良药物(Wise 等,2003)。

烟酸衍生物的合成

新型烟酸衍生物的合成已被探索用于潜在的药理应用。例如,已经合成并评估了新的烟酸衍生物的镇痛和抗炎活性。一些衍生物显示出显着的生物活性,表明它们作为治疗疼痛和炎症的治疗剂的潜力(Khalil 等,2013)。

安全和危害

作用机制

Target of Action

5-(4-Formylphenyl)nicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . As a part of these nucleotides, the nicotinamide moiety acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .

Mode of Action

The mode of action of 5-(4-Formylphenyl)nicotinic acid is likely to be similar to that of niacin, given their structural similarity. Niacin and its derivatives act as precursors to the coenzymes NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Biochemical Pathways

Niacin and its derivatives, including 5-(4-Formylphenyl)nicotinic acid, are involved in several biochemical pathways. They are precursors of nicotinamide coenzymes, which include NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

The metabolites of niacin, which include nicotinamide, nicotinamide n-oxide, nicotinuric acid, n1-methyl-2-pyridone-5-carboxamide, n1-methyl-4-pyridone-5-carboxamide, and trigonelline, have been identified in human urine .

Result of Action

The result of the action of 5-(4-Formylphenyl)nicotinic acid is likely to be similar to that of niacin, given their structural similarity. Niacin and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

属性

IUPAC Name |

5-(4-formylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYMSAUBDZGIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383262 | |

| Record name | 5-(4-Formylphenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Formylphenyl)nicotinic acid | |

CAS RN |

566198-28-5 | |

| Record name | 5-(4-Formylphenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

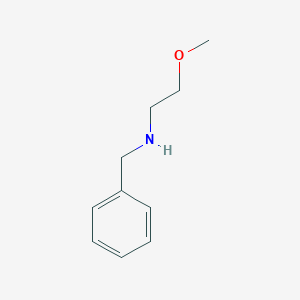

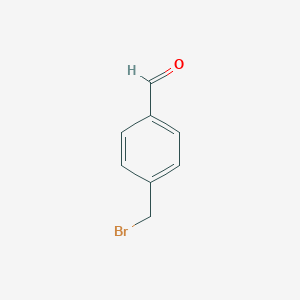

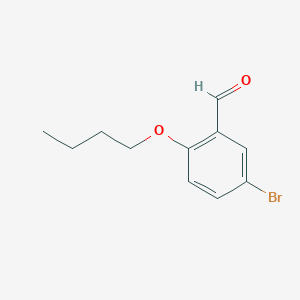

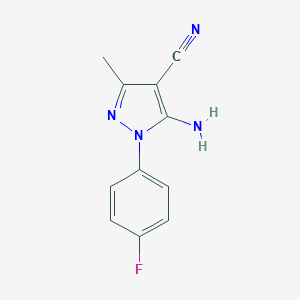

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)